molecular formula C5H3F2NS B13583624 3,5-Difluoro-4-mercaptopyridine

3,5-Difluoro-4-mercaptopyridine

Cat. No.: B13583624
M. Wt: 147.15 g/mol
InChI Key: YSGBSXWHJUIZBK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-mercaptopyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a mercapto group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-mercaptopyridine typically involves the nucleophilic substitution of pentafluoropyridine with a suitable thiol reagent. One common method includes the reaction of pentafluoropyridine with sodium hydrogen sulfide under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving pentafluoropyridine and sodium hydrogen sulfide suggests that similar conditions could be adapted for large-scale production.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-mercaptopyridine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it a potent nucleophile. The mercapto group can form strong bonds with metal ions, which is useful in sensor applications .

Properties

Molecular Formula

C5H3F2NS

Molecular Weight

147.15 g/mol

IUPAC Name

3,5-difluoro-1H-pyridine-4-thione

InChI

InChI=1S/C5H3F2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

YSGBSXWHJUIZBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)F)F

Origin of Product

United States

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